7-bromo-6-chloro-1H-indole-2-carboxylic acid

IDO1 inhibition cancer immunotherapy tryptophan metabolism

7-Bromo-6-chloro-1H-indole-2-carboxylic acid is a pre-functionalized indole scaffold with orthogonal 6,7-dihalogenation, enabling sequential Suzuki, Buchwald-Hartwig, or Sonogashira couplings. The 7-bromo group serves as the primary coupling handle while the 6-chloro group modulates electronic properties and metabolic stability. This dual-handle capability reduces synthetic steps by 1–2 cycles versus mono-halogenated analogs. Sourcing this specific dihalogenated building block provides a direct entry into validated IDO1 inhibitor SAR (IC50 13–16 nM) and Mcl-1 antagonist programs, bypassing extensive de novo halogenation and optimization.

Molecular Formula C9H5BrClNO2
Molecular Weight 274.50 g/mol
Cat. No. B11846497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-6-chloro-1H-indole-2-carboxylic acid
Molecular FormulaC9H5BrClNO2
Molecular Weight274.50 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=C(N2)C(=O)O)Br)Cl
InChIInChI=1S/C9H5BrClNO2/c10-7-5(11)2-1-4-3-6(9(13)14)12-8(4)7/h1-3,12H,(H,13,14)
InChIKeySFTAGNGAYSFWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-chloro-1H-indole-2-carboxylic Acid: Halogenated Indole Scaffold for IDO1 Inhibition and Targeted Covalent Chemistry


7-Bromo-6-chloro-1H-indole-2-carboxylic acid (CAS 1388069-91-7, MW 274.50 g/mol, C9H5BrClNO2) is a densely functionalized indole-2-carboxylic acid scaffold bearing dual halogen substitution at the 6- and 7-positions . The compound serves as a versatile synthetic intermediate for medicinal chemistry programs targeting oncology, immunology, and neurological disorders . Its substitution pattern enables orthogonal functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings at the brominated 7-position, while the chloro group at the 6-position modulates electronic properties and metabolic stability . Commercially available from multiple suppliers at ≥98% purity , this building block has been explicitly utilized in the development of potent IDO1 inhibitors and as a key starting material for Mcl-1 antagonists.

Why 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid Cannot Be Replaced by 5-Bromo or 6-Chloro Mono-Substituted Analogs


Substituting 7-bromo-6-chloro-1H-indole-2-carboxylic acid with mono-halogenated analogs (e.g., 6-chloro-1H-indole-2-carboxylic acid or 7-bromo-1H-indole-2-carboxylic acid) fundamentally alters both synthetic versatility and biological activity profiles. The orthogonal 6,7-dihalogenation pattern enables sequential cross-coupling chemistry that mono-substituted scaffolds cannot replicate—the 7-bromo group serves as a primary handle for palladium-catalyzed couplings while the 6-chloro group remains intact for subsequent functionalization or as a metabolically stabilizing substituent . Critically, structure-activity relationship (SAR) studies across IDO1 and PAI-1 inhibitor programs demonstrate that the specific 6,7-disubstitution pattern confers nanomolar potency advantages not observed with mono-halogenated or alternatively substituted congeners [1]. For procurement decisions, selecting a mono-substituted analog compromises both synthetic efficiency (requiring additional halogenation steps) and the opportunity to access high-affinity binding conformations validated in lead optimization campaigns [2].

Quantitative Differentiation of 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid Against Closest Analogs


IDO1 Inhibitory Potency: 7-Bromo-6-chloro Substitution Delivers Nanomolar IC50 vs. Micromolar Activity of Unsubstituted Core

Derivatives bearing the 7-bromo-6-chloro-indole-2-carboxylic acid scaffold exhibit potent IDO1 inhibition with IC50 values of 13 nM in mouse P815 cells and 14-16 nM in human LXF-289 and A375 cellular assays [1]. This represents a >1000-fold enhancement over the unsubstituted indole-2-carboxylic acid core, which shows minimal IDO1 inhibition [2]. The 6,7-dihalogenation pattern is essential for achieving sub-100 nM potency; mono-substituted 6-chloro or 7-bromo analogs demonstrate significantly attenuated activity.

IDO1 inhibition cancer immunotherapy tryptophan metabolism

Synthetic Efficiency Advantage: Orthogonal 6,7-Dihalogenation Eliminates Multi-Step Halogen Introduction

7-Bromo-6-chloro-1H-indole-2-carboxylic acid provides pre-installed orthogonal halogen handles, enabling sequential functionalization without intermediate protection/deprotection or additional halogenation steps . The bromine atom at C7 serves as the primary site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while the C6 chlorine remains intact and available for subsequent diversification or serves as a metabolically stabilizing electron-withdrawing group . Mono-halogenated alternatives (e.g., 6-chloro-1H-indole-2-carboxylic acid) require additional bromination steps to achieve comparable synthetic versatility, adding 1-2 synthetic steps and reducing overall yield .

medicinal chemistry parallel synthesis C-C cross-coupling

Mcl-1 Inhibitor Development: 7-Bromo-6-chloro Substitution Pattern Validated in High-Affinity Lead A-1210477

The 7-bromo-6-chloro-1H-indole-2-carboxylic acid scaffold is structurally validated in the development of A-1210477, a selective Mcl-1 inhibitor that disrupts Mcl-1–BIM complexes with sufficient cellular potency to induce on-target apoptosis [1]. SAR studies of tricyclic indole-2-carboxylic acids targeting Mcl-1 reveal that specific halogen substitution patterns critically influence binding affinity, with Ki values ranging from 35 μM to >100 μM depending on ring substitution and substituent identity [2]. The 6,7-disubstitution pattern present in this building block provides a validated entry point for accessing Mcl-1 chemical space distinct from alternative mono-substituted or unsubstituted indole-2-carboxylates.

Mcl-1 inhibition apoptosis cancer therapeutics

PAI-1 Inhibitor SAR: 2-Carboxylic Acid Indoles with Halogen Substitution Achieve Potent Inhibition

Systematic SAR studies of 2-carboxylic acid indoles as PAI-1 inhibitors demonstrate that halogen substitution on the indole scaffold is essential for achieving meaningful potency in spectrophotometric assays [1]. Compounds in this series with optimized N-1 and 5-position modifications show IC50 values of approximately 63 μM against PAI-1, with halogenation contributing to both binding affinity and physicochemical properties [2]. The 7-bromo-6-chloro substitution pattern provides an entry point for further SAR exploration at N-1 and C3/C5 positions that is not accessible from unhalogenated or mono-halogenated starting materials.

PAI-1 inhibition fibrinolysis thrombotic disease

Commercial Availability and Purity Benchmarking: ≥98% Purity Across Multiple GMP-Adjacent Suppliers

7-Bromo-6-chloro-1H-indole-2-carboxylic acid is available from multiple commercial suppliers at consistent purity specifications of ≥98% . This contrasts with many niche halogenated indole analogs that require custom synthesis or are limited to single-source vendors with variable purity. The compound is supplied by ISO-certified manufacturers with documented quality control suitable for pharmaceutical R&D applications .

chemical procurement quality control supply chain

Antibacterial Activity Class Evidence: 6-Chloro-Indole Scaffolds Exhibit Modest Gram-Negative Activity

Indolglyoxylpolyamine derivatives containing 6-chloro-indole moieties demonstrate modest antibacterial activity against Gram-negative pathogens, with MIC values of 34-50 μM against Escherichia coli and Klebsiella pneumoniae [1]. While the 7-bromo-6-chloro-1H-indole-2-carboxylic acid scaffold has not been directly evaluated in antimicrobial assays, the presence of the 6-chloro substituent aligns with structural features associated with membrane-disrupting activity in related halogenated indole series [2]. This class-level evidence suggests potential utility in antibiotic adjuvant or antimicrobial lead optimization programs.

antimicrobial antibiotic potentiation Gram-negative bacteria

Validated Application Scenarios for 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid in Drug Discovery and Chemical Biology


IDO1 Inhibitor Lead Optimization for Cancer Immunotherapy

This compound serves as an optimized starting point for IDO1 inhibitor discovery programs. Derivatives bearing the 7-bromo-6-chloro substitution pattern achieve IC50 values of 13-16 nM in cellular IDO1 inhibition assays, as documented in BindingDB (CHEMBL4557994) . This potency level is approximately 90-fold superior to optimized 6-acetamido-indole-2-carboxylic acid derivatives (IC50 = 1.17 μM) reported in the literature [6]. Procurement of this pre-functionalized scaffold enables medicinal chemistry teams to bypass extensive SAR optimization required when starting from unsubstituted or mono-halogenated indole cores.

Mcl-1 Antagonist Development for Oncology

The 7-bromo-6-chloro-1H-indole-2-carboxylic acid scaffold is structurally validated in the development of A-1210477, a selective small-molecule Mcl-1 inhibitor that disrupts Mcl-1–BIM protein-protein interactions and induces apoptosis in Mcl-1-dependent cancer cell lines . SAR studies of related tricyclic indole-2-carboxylic acids demonstrate that halogen substitution patterns directly modulate Mcl-1 binding affinity, with Ki values spanning 35-131 μM across substitution variants [6]. This building block provides a credentialed entry into Mcl-1 chemical space for oncology programs targeting apoptosis resistance mechanisms.

Parallel Synthesis and Diversification via Orthogonal Cross-Coupling

The orthogonal 6,7-dihalogenation pattern enables sequential functionalization strategies for library synthesis and SAR exploration . The C7 bromine atom serves as a primary handle for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, while the C6 chlorine remains intact for subsequent diversification or as a metabolically stabilizing substituent. This dual-handle capability reduces synthetic steps by 1-2 cycles compared to mono-halogenated alternatives, accelerating lead optimization timelines in industrial medicinal chemistry settings .

PAI-1 Inhibitor SAR Campaigns for Thrombotic Disease

Systematic SAR studies of 2-carboxylic acid indoles demonstrate that halogen substitution is essential for achieving PAI-1 inhibitory activity in spectrophotometric assays, with optimized derivatives showing IC50 values of approximately 63 μM [6]. The 7-bromo-6-chloro substitution pattern provides a versatile platform for further modifications at N-1, C3, and C5 positions, enabling exploration of PAI-1 inhibitor chemical space without requiring de novo halogenation chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-6-chloro-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.